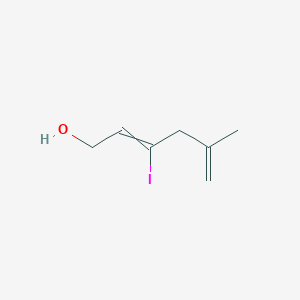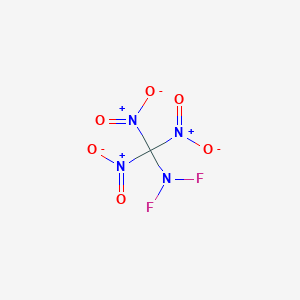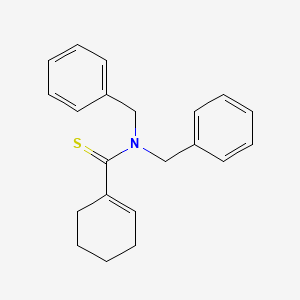![molecular formula C13H9F9N2O5 B14281606 1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene CAS No. 138528-18-4](/img/structure/B14281606.png)
1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene is a complex organic compound characterized by the presence of two nitro groups and a nonafluorohexyl ether substituent on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene typically involves multiple steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form 1,3-dinitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Etherification: The next step involves the etherification of 1,3-dinitrobenzene with 3,3,4,4,5,5,6,6,6-nonafluorohexanol. This reaction is typically carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Sodium methoxide in methanol, or other nucleophiles in appropriate solvents.
Major Products Formed
Reduction: 1,3-Diamino-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Chemical Research: Serves as a precursor for the synthesis of other complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene involves its interaction with molecular targets through its nitro and ether functional groups. The nitro groups can participate in redox reactions, while the ether linkage provides stability and hydrophobic interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dinitrobenzene: Lacks the nonafluorohexyl ether substituent, making it less hydrophobic and less thermally stable.
1,3-Diamino-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene:
Uniqueness
1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene is unique due to its combination of nitro groups and a nonafluorohexyl ether substituent, which imparts distinct chemical properties such as high thermal stability, hydrophobicity, and reactivity in various chemical reactions.
Properties
CAS No. |
138528-18-4 |
|---|---|
Molecular Formula |
C13H9F9N2O5 |
Molecular Weight |
444.21 g/mol |
IUPAC Name |
1,3-dinitro-5-(3,3,4,4,5,5,6,6,6-nonafluorohexoxymethyl)benzene |
InChI |
InChI=1S/C13H9F9N2O5/c14-10(15,11(16,17)12(18,19)13(20,21)22)1-2-29-6-7-3-8(23(25)26)5-9(4-7)24(27)28/h3-5H,1-2,6H2 |
InChI Key |
LVRIAIQVLBUHAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])COCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)
![3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene](/img/structure/B14281553.png)
![[1,3]Thiazolo[5,4-d][1,2]oxazole](/img/structure/B14281561.png)

![2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14281570.png)

![1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B14281578.png)
![Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate](/img/structure/B14281582.png)



